Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate
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Overview
Description
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the tetradecahydro-9,11a-methanocyclohepta[a]naphthalene core through cyclization reactions.
Functional Group Introduction: The hydroxymethyl, benzoyloxy, and carboxylate groups are introduced through various organic reactions such as esterification, hydroxylation, and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxotetradecahydro structure can be reduced to form alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate can be compared with other similar compounds, such as:
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Properties
CAS No. |
114804-64-7 |
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Molecular Formula |
C27H34O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
hydroxymethyl 8-benzoyloxy-2,13-dimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylate |
InChI |
InChI=1S/C27H34O6/c1-25-11-12-27(15-25)18(14-21(25)29)13-20(33-23(30)17-7-4-3-5-8-17)22-19(24(31)32-16-28)9-6-10-26(22,27)2/h3-5,7-8,18-20,22,28H,6,9-16H2,1-2H3 |
InChI Key |
WSLHFAUPSLDMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4C(=O)OCO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Origin of Product |
United States |
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